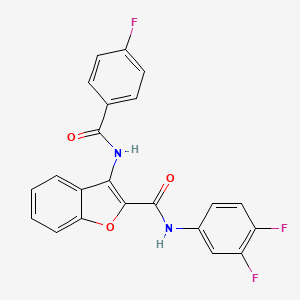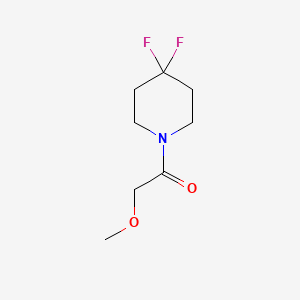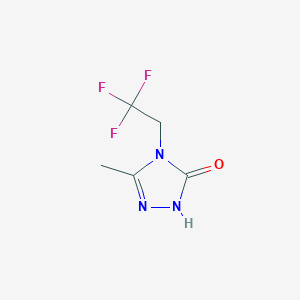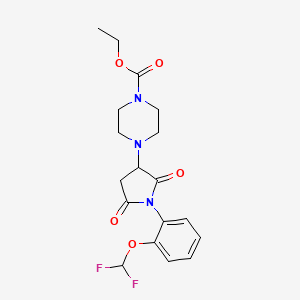![molecular formula C11H17F3N2O B2819749 N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide CAS No. 2097883-87-7](/img/structure/B2819749.png)
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide, also known as TFEC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEC is a cyclopropane-containing amide that has been synthesized through a number of methods.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide:
Pharmacological Research
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide is extensively studied for its potential pharmacological applications. Piperidine derivatives, including this compound, are known for their significant role in drug design and development. They exhibit a wide range of biological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Neuroscience
This compound is also of interest in neuroscience research. Piperidine derivatives have been investigated for their effects on the central nervous system. They are explored for their potential use in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and depression. The unique structure of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide makes it a candidate for modulating neurotransmitter systems .
Organic Synthesis
In the field of organic chemistry, N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide is valuable for its role in synthetic methodologies. Piperidine derivatives are often used as building blocks in the synthesis of complex organic molecules. This compound can be utilized in various reactions, including hydrogenation, cyclization, cycloaddition, and amination, making it a versatile tool for chemists .
Medicinal Chemistry
Medicinal chemists explore this compound for its potential to serve as a lead compound in drug discovery. Its unique chemical structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties. Researchers aim to develop new therapeutic agents by optimizing the structure of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide .
Antimicrobial Agents
The antimicrobial properties of piperidine derivatives make N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide a subject of interest in developing new antibiotics. This compound has shown potential in inhibiting the growth of various bacterial and fungal strains, which is crucial in the fight against antibiotic-resistant pathogens .
Cancer Research
In cancer research, this compound is studied for its potential anticancer properties. Piperidine derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. Researchers are investigating the mechanisms by which N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide induces apoptosis and inhibits tumor growth .
Anti-inflammatory Agents
The anti-inflammatory properties of piperidine derivatives are another area of interest. This compound is being explored for its ability to reduce inflammation and modulate immune responses. It has potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Research
Finally, N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide is being investigated for its antiviral properties. Piperidine derivatives have shown activity against various viruses, including HIV, hepatitis, and influenza. This compound could contribute to the development of new antiviral therapies .
These diverse applications highlight the significant potential of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide in various fields of scientific research.
Propriétés
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)7-16-5-3-9(4-6-16)15-10(17)8-1-2-8/h8-9H,1-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLSZXQLXNLJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2819670.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2819671.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2819679.png)
![N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819680.png)
![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)


![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2819686.png)
